molecular formula C11H15N3O2 B12313545 benzyl N-pyrazolidin-3-ylcarbamate

benzyl N-pyrazolidin-3-ylcarbamate

Cat. No.: B12313545
M. Wt: 221.26 g/mol
InChI Key: KGPXKWQNCYCHBG-UHFFFAOYSA-N
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Description

Benzyl N-pyrazolidin-3-ylcarbamate is a carbamate derivative featuring a benzyl group attached to a carbamate linkage (O–CO–N) and a pyrazolidine ring (a five-membered heterocycle containing two adjacent nitrogen atoms). Carbamates are widely utilized in medicinal chemistry due to their stability compared to esters and their role as prodrugs or enzyme inhibitors.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

benzyl N-pyrazolidin-3-ylcarbamate

InChI

InChI=1S/C11H15N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2,(H,13,15)

InChI Key

KGPXKWQNCYCHBG-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-pyrazolidin-3-ylcarbamate typically involves the reaction of pyrazolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-pyrazolidin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-pyrazolidin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-pyrazolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The efficacy, safety, and applications of benzyl N-pyrazolidin-3-ylcarbamate can be contextualized by comparing it to related benzyl derivatives and carbamates. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Primary Applications Efficacy Data (if available) Safety Profile References
This compound Benzyl-O–CO–N–(pyrazolidin-3-yl) Potential antimicrobial/antiparasitic Not yet reported Predicted low toxicity (carbamate class)
Benzyl benzoate (BB) Benzyl-O–CO–C₆H₅ (ester) Topical scabies treatment 87% cure rate in scabies patients 24% reported burning sensation
Benzyl 2-hydroxypyridin-3-ylcarbamate Benzyl-O–CO–N–(2-hydroxypyridin-3-yl) Laboratory research/chemical synthesis N/A No known hazards
Permethrin 5% Synthetic pyrethroid (3-phenoxybenzyl ester) Topical scabies treatment 27% cure rate in scabies patients Well-tolerated, but resistance common

Key Findings:

Structural Differences and Pharmacological Impact :

  • Benzyl benzoate (an ester) demonstrates high efficacy against scabies (87% cure rate) but causes localized irritation . In contrast, carbamates like this compound may exhibit slower hydrolysis, prolonging therapeutic action.
  • The pyrazolidine ring in this compound could enhance solubility or target specificity compared to the pyridine derivative (benzyl 2-hydroxypyridin-3-ylcarbamate), which is deemed safe but lacks clinical data .

Safety and Tolerability :

  • Carbamates generally exhibit lower acute toxicity than esters like benzyl benzoate. The absence of reported hazards for benzyl 2-hydroxypyridin-3-ylcarbamate supports this trend .

Resistance and Clinical Relevance: Permethrin’s reduced efficacy (27% cure rate) highlights the need for alternatives like benzyl derivatives.

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